PF-5274857

Catalog No.
S002721
CAS No.
1373615-35-0
M.F
C20H25ClN4O3S
M. Wt
437.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-5274857

CAS Number

1373615-35-0

Product Name

PF-5274857

IUPAC Name

1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one

Molecular Formula

C20H25ClN4O3S

Molecular Weight

437.0 g/mol

InChI

InChI=1S/C20H25ClN4O3S/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28/h10-13H,4-9H2,1-3H3

InChI Key

BBVNTTZIOTWDSV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C

Solubility

Soluble in DMSO

Synonyms

PF-5274857; PF 5274857; PF5274857.

Canonical SMILES

CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C

Description

The exact mass of the compound 1-(4-(5-Chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one is 436.1336 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-5274857 is a potent and selective antagonist of the Smoothened receptor, a crucial component in the Hedgehog signaling pathway. This compound is characterized by its high affinity for the Smoothened receptor, with a binding affinity (Ki) of approximately 4.6 nanomolar, demonstrating over 1000-fold selectivity for this target compared to other receptors . PF-5274857 hydrochloride is often utilized in research settings to investigate the modulation of Hedgehog signaling, which plays a significant role in various developmental processes and cancer pathogenesis.

  • Aromatic chlorides can be irritating to the skin and eyes [].
  • The specific toxicity of the compound would depend on its overall structure and needs to be experimentally determined.
  • PubChem and ChemSpider: Resources such as PubChem National Institutes of Health (NIH): ) and ChemSpider Royal Society of Chemistry: provide basic information on the compound's structure and properties, but do not mention any specific research applications.

  • Molbase: Similarly, Molbase () offers some details about the formula and molecular weight but lacks information on scientific research applications.

Primarily involving its interaction with the Smoothened receptor. The binding of PF-5274857 to Smoothened inhibits its activation by Hedgehog ligands, thereby blocking downstream signaling pathways that lead to cellular proliferation and differentiation. This antagonistic action can be represented as follows:

  • Binding Reaction:
    PF 5274857+SmoothenedPF 5274857 Smoothened Complex\text{PF 5274857}+\text{Smoothened}\rightarrow \text{PF 5274857 Smoothened Complex}
    The formation of this complex prevents the activation of downstream signaling cascades.
  • Inhibition Reaction:
    SmoothenedactiveSmoothenedinactive+Signal Inhibition\text{Smoothened}_{\text{active}}\rightarrow \text{Smoothened}_{\text{inactive}}+\text{Signal Inhibition}
    This reaction illustrates how PF-5274857 effectively inhibits the signaling pathway initiated by Hedgehog ligands.

PF-5274857 has demonstrated significant biological activity as an antagonist of the Hedgehog signaling pathway. It effectively reduces the proliferation of cancer cells that are dependent on this pathway, particularly in models of medulloblastoma and basal cell carcinoma . Additionally, studies have shown that PF-5274857 can alter gene expression associated with astrocyte markers when combined with other compounds, indicating its potential role in modulating cellular environments beyond direct cancer inhibition .

The synthesis of PF-5274857 involves several steps typically characterized by organic synthesis techniques. While specific detailed methodologies are proprietary or not fully disclosed in public literature, it generally includes:

  • Formation of Key Intermediates: Starting from readily available precursors, key intermediates are synthesized through standard organic reactions such as nucleophilic substitutions and cyclizations.
  • Final Coupling Reaction: The final structure is achieved through a coupling reaction that forms the desired pharmacophore.
  • Purification: The product is purified using techniques such as chromatography to yield PF-5274857 hydrochloride in high purity.

PF-5274857 is primarily utilized in research related to cancer biology, particularly for studying tumors that exhibit aberrant Hedgehog signaling activity. Its applications include:

  • Cancer Research: Investigating the role of Hedgehog signaling in tumor growth and development.
  • Drug Development: Serving as a lead compound for developing new therapeutic agents targeting similar pathways.
  • Cellular Studies: Understanding the effects of Hedgehog inhibition on cell differentiation and proliferation.

Interaction studies involving PF-5274857 have highlighted its specificity and potency against the Smoothened receptor. Notably, it has been shown to inhibit not only the primary signaling pathway but also downstream effects such as gene transcription related to cell growth and survival . Furthermore, studies indicate that PF-5274857 can interact synergistically with other compounds to enhance its efficacy against certain cancer types .

PF-5274857 shares structural and functional characteristics with several other Smoothened antagonists. Here are some notable compounds for comparison:

Compound NameKi (nM)SelectivityUnique Features
Cyclopamine0.1HighNatural product; derived from Veratrum californicum
GDC-0449 (Vismodegib)0.1ModerateFDA-approved for basal cell carcinoma
LDE225 (Sonidegib)1HighOral bioavailability; used in clinical trials

Uniqueness of PF-5274857:

  • Selectivity: With a Ki value of 4.6 nM, PF-5274857 exhibits high selectivity for the Smoothened receptor compared to other targets.
  • Research Focus: It is primarily used in preclinical studies exploring novel therapeutic strategies against Hedgehog-dependent cancers.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Exact Mass

436.1335895 g/mol

Monoisotopic Mass

436.1335895 g/mol

Heavy Atom Count

29

Appearance

Light yellow to yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1-[4-(5'-Chloro-3,5-dimethyl[2,4'-bipyridin]-2'-yl)piperazin-1-yl]-3-(methanesulfonyl)propan-1-one

Dates

Modify: 2023-08-15
1: Zhou WJ, Chen J, Feng Y, Fan YP, Li Q, Fu J, Zhang P. [Inhibition of Cigarettes Smoke-induced Epithelial to Mesenchymal Transition by the SMO Inhibitor PF-5274857 in Beas-2b Epithelial Cells]. Sichuan Da Xue Xue Bao Yi Xue Ban. 2016 Jul;47(4):485-490. Chinese. PubMed PMID: 28591947.
2: Lauressergues E, Heusler P, Lestienne F, Troulier D, Rauly-Lestienne I, Tourette A, Ailhaud MC, Cathala C, Tardif S, Denais-Laliève D, Calmettes MT, Degryse AD, Dumoulin A, De Vries L, Cussac D. Pharmacological evaluation of a series of smoothened antagonists in signaling pathways and after topical application in a depilated mouse model. Pharmacol Res Perspect. 2016 Mar 4;4(2):e00214. doi: 10.1002/prp2.214. eCollection 2016 Apr. PubMed PMID: 27069629; PubMed Central PMCID: PMC4804317.
3: Rohner A, Spilker ME, Lam JL, Pascual B, Bartkowski D, Li QJ, Yang AH, Stevens G, Xu M, Wells PA, Planken S, Nair S, Sun S. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier. Mol Cancer Ther. 2012 Jan;11(1):57-65. doi: 10.1158/1535-7163.MCT-11-0691. Epub 2011 Nov 14. PubMed PMID: 22084163.

Explore Compound Types